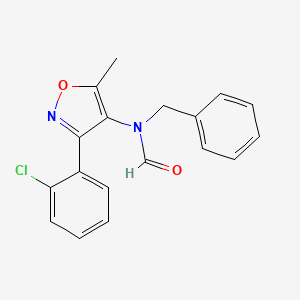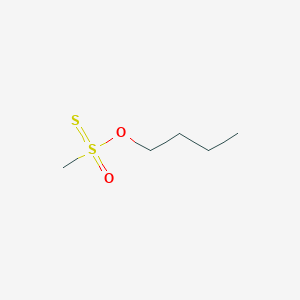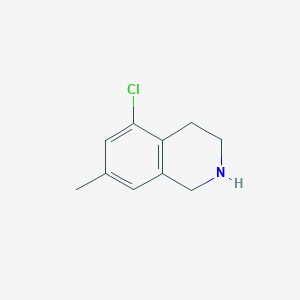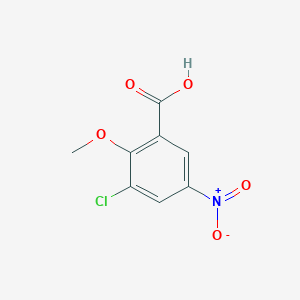![molecular formula C8H8BrN3 B12844461 4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1142189-68-1](/img/structure/B12844461.png)
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are used in various therapeutic agents. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to the azaindole core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE typically involves the bromination of 7-azaindole derivatives. One common method starts with 7-azaindole, which undergoes a series of reactions including hydrogenation, bromination, and dehydrogenation. For instance, 7-azaindole can be hydrogenated and reduced into 7-azaindoline using palladium carbon or Raney nickel catalysis. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromo-7-azaindoline, which is finally oxidized to form 5-bromo-7-azaindole .
Industrial Production Methods: In industrial settings, the preparation of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE involves similar steps but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. The use of readily available raw materials and mild reaction conditions is emphasized to ensure scalability and economic feasibility .
化学反応の分析
Types of Reactions: 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azaindole core.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Palladium carbon or Raney nickel are typically used as catalysts.
Substitution: Nucleophilic reagents such as sodium azide or organometallic compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azaindole derivatives, which can have different biological and chemical properties .
科学的研究の応用
5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Azaindole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a reagent in organic synthesis.
作用機序
The mechanism of action of 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, azaindole derivatives are known to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can affect various cellular processes, including cell growth and proliferation .
類似化合物との比較
5-BROMO-7-AZAINDOLE: Another azaindole derivative with similar biological activities.
7-AZAINDOLE: The parent compound from which many derivatives, including 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE, are synthesized.
6-AZAINDOLE: A positional isomer with different biological properties.
Uniqueness: 5-AMINO-4-BROMO-2-METHYL-7-AZAINDOLE is unique due to the presence of the amino, bromine, and methyl groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
1142189-68-1 |
|---|---|
分子式 |
C8H8BrN3 |
分子量 |
226.07 g/mol |
IUPAC名 |
4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5-7(9)6(10)3-11-8(5)12-4/h2-3H,10H2,1H3,(H,11,12) |
InChIキー |
ZJSQCICLEOZNRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CN=C2N1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)


![3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12844416.png)
![tert-butyl 3-(trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B12844420.png)
![4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844421.png)
![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)



![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12844439.png)
